molecular formula C6H13FN2 B065105 3-Aminomethyl-3-fluoromethylpyrrolidine CAS No. 162687-15-2

3-Aminomethyl-3-fluoromethylpyrrolidine

Cat. No. B065105
M. Wt: 132.18 g/mol
InChI Key: VUEBHWKQKMZJMJ-UHFFFAOYSA-N
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Patent
US05677316

Procedure details

1-Benzyl-3-(dibenzylaminomethyl)-3-fluoromethylpyrrolidine (4.55 g) was dissolved in ethanol (40 ml), and 10% palladium-carbon (1 g) and hydrazine monohydrate (2.15 g) were added. The mixture was refluxed for 1 hour. After the completion of the reaction, the catalyst was removed, and the mixture was concentrated to give the object compound as an oil.
Name
1-Benzyl-3-(dibenzylaminomethyl)-3-fluoromethylpyrrolidine
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([CH2:15][N:16](CC2C=CC=CC=2)CC2C=CC=CC=2)([CH2:13][F:14])[CH2:9]1)C1C=CC=CC=1.O.NN>C(O)C.[C].[Pd]>[NH2:16][CH2:15][C:10]1([CH2:13][F:14])[CH2:11][CH2:12][NH:8][CH2:9]1 |f:1.2,4.5|

Inputs

Step One
Name
1-Benzyl-3-(dibenzylaminomethyl)-3-fluoromethylpyrrolidine
Quantity
4.55 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(CF)CN(CC1=CC=CC=C1)CC1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
2.15 g
Type
reactant
Smiles
O.NN
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
CUSTOM
Type
CUSTOM
Details
the catalyst was removed
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
NCC1(CNCC1)CF

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.